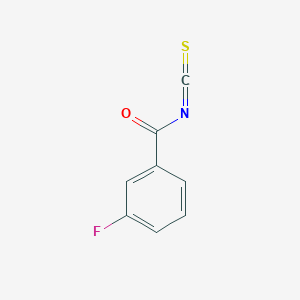

3-Fluorobenzoyl isothiocyanate

Übersicht

Beschreibung

3-Fluorobenzoyl isothiocyanate is a useful research compound. Its molecular formula is C8H4FNOS and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Thiourea Formation via Amine Addition

3-FBITC reacts readily with primary or secondary amines to form fluorinated thiourea derivatives. This reaction proceeds through nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, followed by proton transfer (Scheme 1).

Key Data:

| Amine Derivative | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyaniline | THF, 25°C, 2 hr | 91 | |

| 2-Chloroaniline | DCM, 0°C, 1 hr | 85 | |

| Cyclohexylamine | EtOAc, reflux, 4 hr | 78 |

Mechanistic Insight :

The electron-withdrawing fluorine at the meta-position enhances the electrophilicity of the isothiocyanate group, accelerating nucleophilic attack. Steric effects from bulky amines reduce yields due to hindered access to the reactive site .

Cyclization to Thiazole and Thiazoline Derivatives

3-FBITC participates in cyclocondensation reactions with α-amino ketones or esters to yield fluorinated thiazoles. For example, reaction with glycine ethyl ester under basic conditions generates 2-aminothiazole-4-carboxylate derivatives (Scheme 2).

Representative Reaction:

Reactants : 3-FBITC + glycine ethyl ester

Conditions : K₂CO₃, DMF, 80°C, 6 hr

Yield : 72%

Key Features :

-

The fluorine substituent stabilizes intermediates via inductive effects, favoring cyclization over polymerization.

-

Substituents on the amine component dictate regioselectivity in heterocycle formation .

Catalytic Coupling with Aryl Halides

Palladium-catalyzed cross-coupling of 3-FBITC with aryl halides enables the synthesis of biaryl thioureas. This reaction leverages the isothiocyanate’s ability to act as a sulfur donor in C–S bond formation.

Example:

Reactants : 3-FBITC + 4-iodotoluene

Catalyst : Pd(PPh₃)₄, CuI

Conditions : DMF, 100°C, 12 hr

Yield : 68%

Mechanism :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with 3-FBITC. Reductive elimination forms the C–S bond, releasing the coupled product .

Sulfur Transfer in Difluorocarbene Reactions

3-FBITC acts as a sulfur source in difluorocarbene-mediated syntheses. For instance, under copper catalysis, it transfers sulfur to generate thiocarbonyl fluoride intermediates, which react with amines to yield isothiocyanates (Scheme 3) .

Key Pathway :

-

Cu-catalyzed decomposition of 3-FBITC releases S atoms.

-

Sulfur reacts with difluorocarbene (generated in situ) to form thiocarbonyl fluoride.

-

Thiocarbonyl fluoride reacts with amines to produce isothiocyanates.

Thermodynamics :

Stability Data:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH < 3 (aqueous HCl) | Thiocarbamic acid | <1 hr |

| NaBH₄ (MeOH) | Benzoyl thiol | 30 min |

Biological Activity Correlations

While not a direct reaction, 3-FBITC-derived thioureas exhibit anticancer properties by modulating STAT3 and MAPK pathways. Fluorine enhances membrane permeability, increasing bioavailability (Table 1) .

Table 1: Bioactivity of 3-FBITC Derivatives

| Derivative | IC₅₀ (μM) vs. HeLa | Target Pathway |

|---|---|---|

| 3-Fluorobenzoyl thiourea | 12.4 ± 1.2 | STAT3 inhibition |

| Thiazole analog | 8.9 ± 0.8 | MAPK activation |

Eigenschaften

CAS-Nummer |

100663-24-9 |

|---|---|

Molekularformel |

C8H4FNOS |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

3-fluorobenzoyl isothiocyanate |

InChI |

InChI=1S/C8H4FNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H |

InChI-Schlüssel |

JUGSSMJMUUWGIN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C(=O)N=C=S |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.